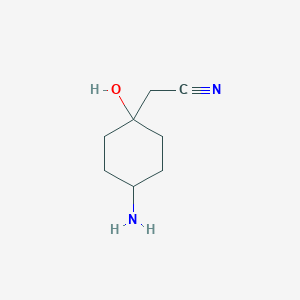
2-(4-Amino-1-hydroxycyclohexyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Amino-1-hydroxycyclohexyl)acetonitrile is an organic compound with the molecular formula C8H14N2O. It is a derivative of cyclohexane, featuring an amino group and a hydroxy group on the cyclohexyl ring, and an acetonitrile group attached to the ring. This compound is primarily used in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-1-hydroxycyclohexyl)acetonitrile typically involves the following steps:
Starting Material: The process begins with cyclohexanone, which undergoes a series of reactions to introduce the amino and hydroxy groups.
Amination: Cyclohexanone is first converted to 4-amino-cyclohexanone through reductive amination using ammonia and a reducing agent such as sodium borohydride.
Hydroxylation: The 4-amino-cyclohexanone is then hydroxylated to introduce the hydroxy group, forming 4-amino-1-hydroxycyclohexanone.
Nitrile Introduction: Finally, the acetonitrile group is introduced through a nucleophilic substitution reaction using a suitable nitrile source, such as cyanogen bromide.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Amino-1-hydroxycyclohexyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 2-(4-Amino-1-oxocyclohexyl)acetonitrile.
Reduction: 2-(4-Amino-1-hydroxycyclohexyl)ethylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(4-Amino-1-hydroxycyclohexyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Amino-1-hydroxycyclohexyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxy groups allow it to form hydrogen bonds and electrostatic interactions, influencing its binding affinity and activity. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Amino-1-hydroxycyclohexyl)ethanol: Similar structure but with an ethanol group instead of acetonitrile.
2-(4-Amino-1-hydroxycyclohexyl)acetone: Contains an acetone group instead of acetonitrile.
4-Amino-1-hydroxycyclohexane: Lacks the acetonitrile group.
Uniqueness
2-(4-Amino-1-hydroxycyclohexyl)acetonitrile is unique due to the presence of the acetonitrile group, which imparts distinct chemical reactivity and potential biological activity. This compound’s combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C8H14N2O |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
2-(4-amino-1-hydroxycyclohexyl)acetonitrile |
InChI |
InChI=1S/C8H14N2O/c9-6-5-8(11)3-1-7(10)2-4-8/h7,11H,1-5,10H2 |
Clé InChI |
SXIAXDLTNIGFDH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1N)(CC#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


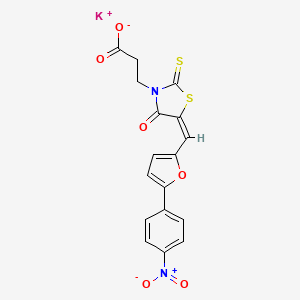

![7-Fluoro-2-azaspiro[4.4]nonane](/img/structure/B13014187.png)
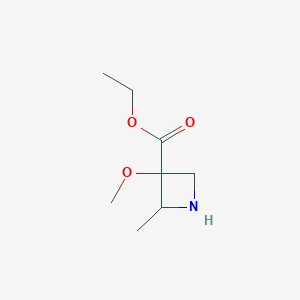
![1-methyl-1H,4H,5H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B13014202.png)

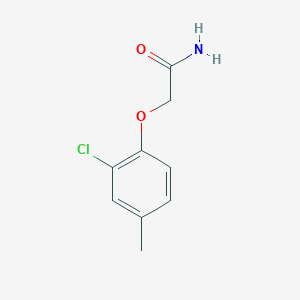
![7,7-Difluoro-2-azaspiro[4.5]decane](/img/structure/B13014226.png)
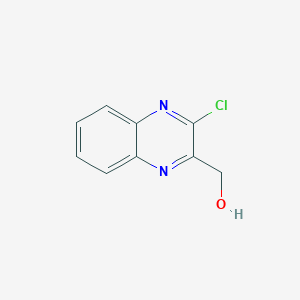
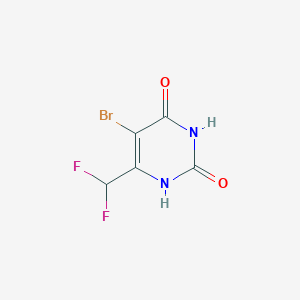


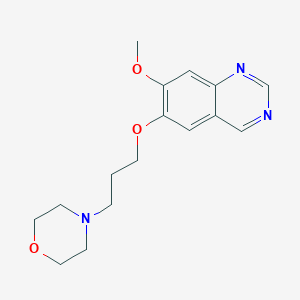
![tert-Butyl 7-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13014262.png)
